3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a 1,3,4-thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chlorothiadiazole with an appropriate indole derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to improve reaction efficiency and reduce reaction times . Additionally, the use of high-throughput screening and automated synthesis platforms can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound’s thiadiazole moiety can interact with biomolecules such as proteins and DNA, leading to various biological effects. These interactions may involve the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazoles: Known for their pharmacological potentials, triazoles are used in various therapeutic applications.
Uniqueness
3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of the thiadiazole and indole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-11-10(16-17-20-11)6-19-14-5-8-7-3-1-2-4-9(7)15-12(8)18/h1-5,8H,6H2,(H,15,18)/b14-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGKTSPGMURKRR-RZNTYIFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C=NOCC3=C(SN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)/C=N\OCC3=C(SN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.